5-Dodecanone

Beschreibung

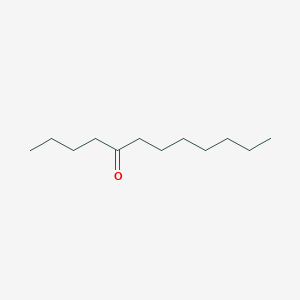

Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXYUCZSYSEALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074284 | |

| Record name | 5-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Dodecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19780-10-0 | |

| Record name | 5-Dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DODECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F67CSB3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Dodecanone molecular weight and formula

An In-Depth Technical Guide to 5-Dodecanone: Properties, Characterization, and Implications in Research

Introduction

This compound (C₁₂H₂₄O) is a long-chain aliphatic ketone characterized by a carbonyl group at the fifth carbon position. While not a household name, compounds of this class are of significant interest to researchers in organic synthesis, analytical chemistry, and early-stage drug discovery. Its distinct physicochemical properties, particularly its lipophilicity, make it a relevant subject for studies involving cell membrane interactions, metabolic stability, and environmental analysis.

This technical guide serves as a comprehensive resource for scientists and drug development professionals. It moves beyond basic identification to provide a detailed examination of this compound's molecular characteristics, proven analytical workflows for its characterization, and a discussion of its relevance within the broader context of scientific research and development. The methodologies described are grounded in established principles, emphasizing not just the "how" but the "why" behind experimental choices to ensure robust and reproducible outcomes.

Core Molecular Profile

A precise understanding of a molecule's fundamental identity is the bedrock of all subsequent experimental work. This compound is unambiguously defined by its chemical formula, molecular weight, and a set of standardized identifiers used across global databases.

The molecular formula of this compound is C₁₂H₂₄O .[1][2][3] Its molecular weight is approximately 184.32 g/mol .[1][2][3][4]

Caption: 2D Chemical Structure of this compound.

For rigorous data tracking and cross-referencing, the following identifiers are essential.

| Identifier Type | Value | Source |

| IUPAC Name | dodecan-5-one | [1][3] |

| CAS Number | 19780-10-0 | [1][3][4] |

| Synonyms | Butyl heptyl ketone, n-Butyl n-heptyl ketone | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₂₄O | [1][2][3][4] |

| Molecular Weight | 184.32 g/mol | [1][2][4] |

| InChI Key | DOXYUCZSYSEALW-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | CCCCCCCC(=O)CCCC | [1][2] |

| PubChem CID | 29771 | [1] |

Physicochemical Properties: Data and Implications

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. For drug development professionals, these parameters are critical inputs for predictive modeling of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Value | Significance & Causality | Source |

| Physical State | Colorless to light yellow liquid (at 20°C) | Its liquid state at room temperature simplifies handling and dissolution in organic solvents for assays. | [1] |

| Boiling Point | 243-244 °C (at 760 mm Hg) | The high boiling point reflects strong van der Waals forces due to the long alkyl chain, indicating low volatility. This makes it suitable for high-temperature reactions but requires vacuum distillation for purification. | [5] |

| Flash Point | ~66 - 77 °C | Classified as a combustible liquid, this temperature indicates the point at which it can form an ignitable mixture with air. This dictates safe handling procedures, requiring storage away from ignition sources. | |

| Water Solubility | ~13.99 mg/L (at 25°C, estimated) | Extremely low water solubility is a direct consequence of its long, nonpolar alkyl chain overwhelming the polarity of the single carbonyl group. | [5] |

| Octanol/Water Partition Coefficient (logP) | ~4.1 - 4.5 (estimated) | This high value confirms the compound is highly lipophilic (fat-soluble). In a drug development context, high lipophilicity can predict good absorption across cell membranes but may also lead to issues like non-specific binding, low metabolic stability, and potential bioaccumulation. | [4][5] |

| Specific Gravity | 0.83 (at 20/20°C) | Being less dense than water, it will form the upper layer in an immiscible mixture, which is a key consideration for liquid-liquid extractions during workup procedures. |

Synthesis, Handling, and Safety

General Synthetic Approach

While numerous specific synthetic routes exist, a common and reliable method for preparing aliphatic ketones like this compound is through the oxidation of the corresponding secondary alcohol, 5-dodecanol. This approach is favored for its high yields and relatively clean reaction profiles.

Protocol: Oxidation of 5-Dodecanol

-

Dissolution: Dissolve 5-dodecanol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or acetone.

-

Cooling: Place the reaction vessel in an ice bath and cool to 0°C. This is critical to control the exothermic nature of the oxidation and prevent side reactions.

-

Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromic acid in acetone), portion-wise over 30 minutes. The slow addition maintains temperature control.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, ketone spot indicates completion. This step is a self-validating checkpoint.

-

Quenching & Workup: Once complete, quench the reaction by adding isopropanol to consume excess oxidant. Filter the mixture through a pad of celite or silica gel to remove chromium salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or column chromatography.

Handling and Storage

-

Storage: this compound should be stored in a cool, well-ventilated area, away from heat and open flames.

-

Safety: The compound is classified as a combustible liquid. According to GHS classifications, it is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (gloves, eye protection) should be worn, and disposal must follow institutional and environmental regulations.

Analytical Characterization Workflow

A multi-step analytical workflow is essential to confirm the identity, purity, and structure of this compound. Each step provides orthogonal information, creating a robust and verifiable characterization package.

Caption: A logical workflow for the comprehensive analysis of this compound.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Causality: Due to its volatility and thermal stability, GC is the ideal method for assessing the purity of this compound. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like hexane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a nonpolar capillary column (e.g., DB-5 or HP-5ms) and an FID.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

-

Analysis: Inject 1 µL of the sample. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. A purity level of >97% is common for commercial-grade samples.

Protocol 2: Structural Confirmation by Spectroscopy

-

Mass Spectrometry (MS): When analyzed by GC-MS with electron ionization, this compound will show a molecular ion peak (M⁺) at m/z 184. The key diagnostic fragments arise from McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group, yielding characteristic ions.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band around 1715 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch in an aliphatic ketone.[1][3]

-

NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Expect triplet signals for the terminal methyl groups and complex multiplets for the methylene (CH₂) groups. The alpha-methylene protons adjacent to the carbonyl group (at C4 and C6) will be deshielded and appear as triplets around 2.4 ppm.

-

¹³C NMR: The carbonyl carbon (C5) will be the most downfield signal, appearing around 211 ppm. The other carbon signals will appear in the aliphatic region (14-40 ppm).

-

Protocol 3: Advanced Quantification by LC-MS/MS via Derivatization

Causality: In complex matrices like plasma or environmental water, low-level detection is required. This compound lacks a chromophore for UV detection in HPLC and can have poor ionization efficiency in mass spectrometry. Derivatization addresses this by introducing a functional group that is easily ionizable and detectable.[6]

-

Derivatization (Oximation):

-

To a solution of this compound in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a mild base like sodium acetate (1.5 equivalents).[7]

-

Stir at room temperature and monitor by TLC until the starting ketone is consumed.

-

The reaction converts the ketone into an oxime, which has better chromatographic properties and ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid to aid ionization).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Detection: Monitor the specific parent-to-daughter ion transition for the derivatized this compound using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

-

Relevance in Drug Development and Research

While this compound is not a therapeutic agent itself, its structure and properties make it relevant to drug development professionals in several ways:

-

Metabolic Profiling: Long-chain ketones can be metabolites of larger, more complex drug candidates. Understanding the analytical signature and potential toxicity of compounds like this compound is crucial for "metabolite identification" (MetID) studies, which are a required part of regulatory submissions.

-

ADME/DMPK Predictive Modeling: In early drug discovery, the principles of ADME and Drug Metabolism and Pharmacokinetics (DMPK) are applied to predict a drug's fate in the body.[8] this compound, with its high logP, serves as a classic example of a lipophilic molecule. Its behavior in assays for metabolic stability (e.g., using liver microsomes) and cell permeability (e.g., Caco-2 assays) can help researchers understand and optimize the properties of new chemical entities.[8] Early integration of these studies helps identify liabilities and reduces costly late-stage attrition.[8]

-

Chemical Building Block: It can serve as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. Its alkyl chain can be functionalized to build pharmacophores or targeting moieties.

-

Analytical Standard: In environmental science and food chemistry, it can be used as a reference standard for quantifying ketones found as natural products or pollutants.[5]

Conclusion

This compound is more than a simple entry in a chemical catalog. It is a molecule defined by the interplay between its polar carbonyl head and its long nonpolar tail, resulting in distinct physicochemical properties that have significant implications for its handling, analysis, and application. For researchers and drug developers, a thorough understanding of its molecular profile and the robust analytical workflows available for its characterization is essential. Whether used as a synthetic precursor, a metabolic reference, or a model compound for studying lipophilicity, this compound provides a valuable case study in the principles of modern chemical and pharmaceutical science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChem. (n.d.). 5-Decanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Marcinkowska, R., & Czerwicka, M. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of Chromatographic Science. Retrieved from [Link]

-

BioIVT. (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link]

-

Zigler, S., & Breslow, K. (2005). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Nuclear Instruments and Methods in Physics Research Section B: Beam Interactions with Materials and Atoms. Retrieved from [Link]

Sources

- 1. This compound | C12H24O | CID 29771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 19780-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 19780-10-0 [thegoodscentscompany.com]

- 6. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. blog.crownbio.com [blog.crownbio.com]

5-Dodecanone physical and chemical properties

An In-Depth Technical Guide to 5-Dodecanone for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 19780-10-0), also known as butyl heptyl ketone, is a 12-carbon aliphatic ketone. Its long alkyl chains and central carbonyl group define its physical properties, such as low water solubility and a relatively high boiling point, and dictate its chemical reactivity. As a ketone, it serves as a versatile intermediate or building block in organic synthesis. The carbonyl group is susceptible to nucleophilic addition and reduction, while the adjacent α-carbons can be deprotonated to form enolates, enabling a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, discusses its characteristic spectroscopic signatures, outlines key experimental protocols for its synthesis and analysis, and details critical safety and handling procedures. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals utilizing this compound in their work.

Molecular Identity and Structure

This compound is an acyclic ketone with the carbonyl group located at the fifth carbon position of a twelve-carbon chain. This placement results in an asymmetrical structure with a butyl group on one side of the carbonyl and a heptyl group on the other.

-

IUPAC Name : Dodecan-5-one[1]

-

Synonyms : Butyl heptyl ketone, n-Butyl n-heptyl ketone[1][2][3][4][5][6]

-

Chemical Structure Identifiers :

Physical and Thermodynamic Properties

The physical properties of this compound are characteristic of a medium-chain aliphatic ketone. It exists as a colorless liquid at standard conditions and exhibits low solubility in water but good solubility in common organic solvents.[1][3] The following table summarizes its key physical and thermodynamic data.

| Property | Value | Unit | Source(s) |

| Appearance | Colorless liquid | - | [1] |

| Boiling Point | 243.00 to 244.00 (est.) | °C | [3] |

| 93-96 at 0.9 Torr | °C | [4] | |

| 527.83 (Joback calc.) | K | [2] | |

| Melting Point | 282.85 ± 2.00 | K | [2] |

| Flash Point | 170.00 (76.80) (est.) | °F (°C) | [3] |

| Vapor Pressure | 0.031000 at 25 °C (est.) | mmHg | [3] |

| Water Solubility | 13.99 at 25 °C (est.) | mg/L | [3] |

| Log P (octanol/water) | 4.544 (est.) | - | [3] |

| 4.106 (Crippen calc.) | - | [2] | |

| Enthalpy of Vaporization (ΔvapH°) | 49.05 (Joback calc.) | kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 28.43 (Joback calc.) | kJ/mol | [2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The key expected features for its major spectroscopic signatures are outlined below.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong, sharp absorption band between 1710-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aliphatic ketone. Additional bands corresponding to C-H stretching (2850-3000 cm⁻¹) and bending (1350-1470 cm⁻¹) vibrations from the alkyl chains will also be present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons on the carbons alpha to the carbonyl group (C4 and C6) are the most deshielded alkyl protons, expected to appear as triplets around 2.4 ppm . The other methylene protons along the heptyl and butyl chains will produce a series of overlapping multiplets between approximately 1.2-1.6 ppm . The terminal methyl protons (C1 and C12) will appear as triplets around 0.9 ppm .

-

¹³C NMR : The carbonyl carbon (C5) is the most deshielded, with a characteristic chemical shift in the range of 208-212 ppm . The alpha-carbons (C4 and C6) will appear around 40-45 ppm , with the remaining alkyl carbons resonating between 14-35 ppm .

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 184 should be observable.[1] The most characteristic fragmentation pattern for aliphatic ketones is McLafferty rearrangement and alpha-cleavage. Key expected fragment ions include those resulting from cleavage adjacent to the carbonyl group, leading to acylium ions at m/z = 85 ([C₄H₉CO]⁺) and m/z = 127 ([C₇H₁₅CO]⁺), as well as ions at m/z = 57 and m/z = 99 .[6]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by its ketone functional group. The polarity of the carbonyl bond (C=O) and the acidity of the α-protons are the primary drivers of its reactivity.

Reactivity of the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Key reactions include:

-

Reduction : Can be reduced to 5-dodecanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reactions : Reacts with organometallic reagents to form tertiary alcohols.

-

Wittig Reaction : Reacts with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond, forming an alkene.

-

Oxime Formation : Reacts with hydroxylamine (NH₂OH) to form this compound oxime, a common derivative. This reaction is often used for the characterization or protection of ketones.[7]

Reactivity of the α-Carbons

The protons on the carbons adjacent to the carbonyl (C4 and C6) are weakly acidic and can be removed by a suitable base (e.g., LDA, NaOH) to form an enolate. This enolate is a powerful nucleophile, enabling reactions such as:

-

Alkylation : The enolate can be alkylated with alkyl halides.

-

Aldol Condensation : Can react with another ketone or an aldehyde to form β-hydroxy ketones.

-

Halogenation : Can undergo halogenation at the alpha-position under acidic or basic conditions.

The following diagram illustrates the principal sites of reactivity on the this compound molecule.

Caption: Key reactivity sites of this compound.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound. These should be adapted based on available laboratory equipment and specific experimental goals.

Protocol: Synthesis via Oxidation of 5-Dodecanol

This protocol describes a common and reliable method for synthesizing ketones from secondary alcohols using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation.

Materials:

-

5-Dodecanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Setup : In a fume hood, add 5-dodecanol (1 equivalent) to a round-bottom flask containing anhydrous DCM. Begin stirring to dissolve the alcohol.

-

Oxidation : To the stirring solution, add PCC (approx. 1.5 equivalents) portion-wise. The reaction is exothermic and the mixture will turn dark brown/black. Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup : Upon completion, dilute the reaction mixture with diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

-

Purification : Combine the organic filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification : The resulting crude this compound can be further purified by vacuum distillation to yield a colorless liquid.[4]

Sources

- 1. This compound | C12H24O | CID 29771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 19780-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound, 19780-10-0 [thegoodscentscompany.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Dodecanone

This guide provides a comprehensive analysis of the spectral data of 5-dodecanone, a significant aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the complete characterization of this molecule. Our focus is on not just presenting data, but on illuminating the rationale behind the analytical choices and the interpretation of the resulting spectra, ensuring a deep and practical understanding.

Introduction to this compound: A Molecule of Interest

This compound (C₁₂H₂₄O), also known as butyl heptyl ketone, is a colorless liquid with a molecular weight of 184.32 g/mol .[1] As an aliphatic ketone, it finds applications in various industries, including as a flavoring agent and in the fragrance industry.[2] Its presence has been noted in natural sources such as heated butter, contributing to its aroma profile.[2] Understanding the precise chemical structure and purity of this compound is paramount for its application, making detailed spectral analysis an indispensable tool. This guide will walk you through the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Experimental Protocol: The "Why" Behind the Method

The ¹H NMR spectrum of this compound was acquired on a 90 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The choice of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's peaks. Tetramethylsilane (TMS) was used as an internal standard, providing a reference point at 0 ppm for accurate chemical shift measurements.

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by several key signals that correspond to the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | CH₃ - (C1 and C12) |

| ~1.3 | Multiplet | 12H | -CH₂ - (C2, C3, C8, C9, C10, C11) |

| ~1.5 | Multiplet | 4H | -CH₂ -CH₂-C=O (C3 and C7) |

| ~2.4 | Triplet | 4H | -CH₂ -C=O (C4 and C6) |

-

The Triplet at ~0.9 ppm: This signal, integrating to 6 protons, is characteristic of the two terminal methyl (CH₃) groups (C1 and C12). The triplet multiplicity arises from the coupling with the adjacent methylene (CH₂) groups (2 neighboring protons, n+1=3).

-

The Multiplet around 1.3 ppm: This complex signal integrates to 12 protons and represents the overlapping signals of the six methylene groups in the middle of the butyl and heptyl chains (C2, C3, C8, C9, C10, and C11).

-

The Multiplet around 1.5 ppm: Integrating to 4 protons, this signal corresponds to the methylene groups beta to the carbonyl group (C3 and C7).

-

The Triplet at ~2.4 ppm: This downfield signal, integrating to 4 protons, is assigned to the methylene groups alpha to the electron-withdrawing carbonyl group (C4 and C6). The deshielding effect of the carbonyl causes their resonance to shift to a higher frequency. The triplet splitting is due to coupling with the adjacent methylene groups.

¹³C NMR Spectroscopy

Experimental Protocol: A Deeper Look into the Carbon Skeleton

The ¹³C NMR spectrum was acquired using a proton-decoupled technique. This is a standard practice that simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. This simplification is crucial for accurately counting and identifying the different carbon environments in the molecule.

Data and Interpretation

The ¹³C NMR spectrum provides a clear picture of the carbon framework of this compound.

| Chemical Shift (ppm) | Assignment |

| ~14.0 | C1, C12 |

| ~22.5 | C2, C11 |

| ~23.8 | C8 |

| ~26.5 | C3 |

| ~29.0 | C9 |

| ~31.6 | C10 |

| ~42.3 | C7 |

| ~42.9 | C4, C6 |

| ~211.8 | C =O (C5) |

-

The Carbonyl Carbon at ~211.8 ppm: The most downfield signal is characteristic of a ketone carbonyl carbon, which is significantly deshielded.

-

Alpha-Carbons (~42.9 ppm): The carbons directly attached to the carbonyl group (C4 and C6) appear at a relatively downfield position due to the electron-withdrawing effect of the oxygen atom.

-

Alkyl Chain Carbons (14.0 - 42.3 ppm): The remaining signals in the upfield region correspond to the carbons of the butyl and heptyl chains. The terminal methyl carbons (C1 and C12) are the most shielded and appear at the lowest chemical shift (~14.0 ppm). The chemical shifts of the other methylene carbons are distinct due to their different positions relative to the carbonyl group and the ends of the chains.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can pinpoint characteristic bonds.

Experimental Protocol: The Neat Liquid Approach

The IR spectrum of this compound was obtained from a neat liquid sample placed between two potassium bromide (KBr) plates. This "neat" technique is ideal for pure liquid samples as it avoids the use of solvents that could have interfering absorptions. KBr is used for the plates because it is transparent to infrared radiation in the typical analytical range.

Data and Interpretation

The IR spectrum of this compound is dominated by absorptions corresponding to its aliphatic ketone structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2957, 2927, 2857 | Strong | C-H stretching (alkane) |

| ~1717 | Strong, Sharp | C=O stretching (ketone) |

| ~1466 | Medium | C-H bending (alkane) |

-

Strong C-H Stretching (~2957-2857 cm⁻¹): These strong absorptions are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the long alkyl chains.

-

The Intense Carbonyl Stretch (~1717 cm⁻¹): This is the most diagnostic peak in the spectrum. The strong, sharp absorption at this wavenumber is a clear indication of a saturated aliphatic ketone. The position of this peak can be influenced by conjugation or ring strain, but for a simple acyclic ketone like this compound, this is the expected region.

-

C-H Bending (~1466 cm⁻¹): This absorption corresponds to the bending vibrations of the methylene and methyl groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization (EI)

The mass spectrum of this compound was obtained using Electron Ionization (EI). In this "hard" ionization technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•). The excess energy imparted during ionization leads to extensive fragmentation of the molecular ion, creating a unique pattern of fragment ions that can be used to deduce the molecule's structure.

Sources

An In-depth Technical Guide to the Thermochemical Data of 5-Dodecanone

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of 5-dodecanone, a long-chain aliphatic ketone of interest in various fields, including flavor and fragrance, and as a potential biofuel component. Recognizing the critical need for accurate thermochemical data in process design, safety analysis, and computational modeling, this document synthesizes currently available information from both computational estimations and established experimental methodologies. The guide details theoretical calculations of key thermochemical parameters such as enthalpy of formation, heat capacity, and vapor pressure using the Joback group contribution method and discusses the application of higher-accuracy computational models like the Gaussian-n theories (G3 and G4). In parallel, it presents a thorough examination of the experimental techniques essential for the validation of these computational models, including detailed, step-by-step protocols for combustion calorimetry and differential scanning calorimetry. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of the thermochemical landscape of this compound.

Introduction

Significance of this compound in Research and Industry

This compound (also known as butyl heptyl ketone) is an aliphatic ketone characterized by a twelve-carbon chain with a carbonyl group at the fifth position.[1] Its long hydrocarbon chain and central carbonyl group impart specific physical and chemical properties that make it a molecule of interest in several applications. It is used as a flavoring and fragrance agent in the food and cosmetic industries.[1] Furthermore, long-chain ketones are being investigated as potential components of biofuels, making a thorough understanding of their combustion and thermal properties essential.

The Critical Role of Thermochemical Data

Thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, are fundamental thermodynamic properties that govern the behavior of a chemical substance. This information is indispensable for a wide range of applications in research and industry:

-

Process Design and Optimization: Accurate thermochemical data are crucial for the design and optimization of chemical processes, including reaction engineering, separation processes, and heat transfer operations.

-

Safety Analysis: The enthalpy of combustion is a key parameter in assessing the fire and explosion hazards of a substance.

-

Computational Modeling: Reliable thermochemical data are essential for the development and validation of computational models, such as those used in reaction kinetics, combustion modeling, and fluid dynamics simulations.

-

Predicting Reaction Equilibria and Feasibility: Gibbs free energy of formation, derived from enthalpy and entropy, allows for the prediction of the spontaneity and equilibrium position of chemical reactions.

Scope and Objectives of this Guide

The primary objective of this technical guide is to provide a comprehensive and in-depth resource on the thermochemical data of this compound for researchers, scientists, and drug development professionals. This guide will:

-

Present a consolidated summary of the currently available, albeit predominantly calculated, thermochemical data for this compound.

-

Detail the computational methodologies used to estimate these properties, discussing their underlying principles, strengths, and limitations.

-

Provide a thorough overview of the authoritative experimental techniques for determining thermochemical properties, complete with step-by-step protocols.

-

Offer insights into the interpretation and application of this data, fostering a deeper understanding of the structure-property relationships in long-chain aliphatic ketones.

Computational Thermochemistry of this compound

Given the scarcity of experimental thermochemical data for this compound, computational methods provide a valuable means of estimating these crucial properties. This section delves into the methodologies and results of such computational approaches.

Foundational Principles of Computational Thermochemistry

Computational thermochemistry encompasses a range of methods that use the principles of quantum mechanics and statistical mechanics to calculate the thermodynamic properties of molecules. These methods vary in their accuracy, computational cost, and applicability to different molecular systems.

Group Contribution Methods: The Joback Scheme

The Joback method is a widely used group-contribution technique for the estimation of a variety of thermophysical properties of pure organic compounds from their molecular structure alone.[2][3]

The Joback method breaks down a molecule into a set of predefined functional groups.[2] Each group is assigned a specific numerical contribution to a particular thermochemical property. The property is then calculated by summing the contributions of all the groups present in the molecule.[2][3] For this compound (C₁₂H₂₄O), the relevant groups are:

-

2 x -CH₃ (methyl groups)

-

9 x -CH₂- (methylene groups)

-

1 x >C=O (ketone group, non-ring)

The primary strength of the Joback method lies in its simplicity and computational efficiency, allowing for the rapid estimation of properties for a vast number of compounds.[4] However, it is a first-order approximation that assumes no interactions between the functional groups, which can lead to inaccuracies, especially for complex molecules or those with strong intramolecular interactions.[4]

High-Accuracy Composite Methods: G3 and G4 Theories

For more accurate thermochemical predictions, high-level ab initio composite methods such as the Gaussian-n (Gn) theories are employed. These methods combine the results of several quantum chemical calculations to achieve high accuracy, often approaching experimental uncertainty (typically within 1 kcal/mol).[5]

G3 (Gaussian-3) Theory: G3 theory improves upon its predecessor (G2 theory) by incorporating several refinements, including a new sequence of single-point energy calculations, a modified higher-level correction, and corrections for core correlation and spin-orbit coupling.[6] This results in a significant reduction in the average deviation from experimental values.[6]

G4 (Gaussian-4) and G4(MP2) Theories: G4 theory further refines the G3 methodology with an improved Hartree-Fock energy limit, expanded basis sets, and the use of CCSD(T) energies.[7] The G4(MP2) method is a more computationally economical variant of G4 theory, where the effects of basis set extension are approximated at the second-order Møller-Plesset perturbation theory (MP2) level.[7][8] This makes it more tractable for larger molecules like this compound while maintaining a high degree of accuracy.[8]

Summary of Calculated Thermochemical Data

The following table summarizes the available calculated thermochemical data for this compound, primarily from the Joback method as reported by Cheméo.

| Property | Value | Unit | Method/Source |

| Enthalpy of Formation (gas, 298.15 K) | -403.59 | kJ/mol | Joback[9] |

| Gibbs Free Energy of Formation (gas, 298.15 K) | -78.76 | kJ/mol | Joback[9] |

| Enthalpy of Vaporization (at normal boiling point) | 49.05 | kJ/mol | Joback[9] |

| Enthalpy of Fusion | 28.43 | kJ/mol | Joback[9] |

| Ideal Gas Heat Capacity (Cp) | See Temperature-Dependent Data Below | J/(mol·K) | Joback[9] |

| Normal Boiling Point | 527.83 | K | Joback[9] |

| Critical Temperature | 695.20 ± 3.00 | K | NIST[9] |

| Critical Pressure | 1878.90 | kPa | Joback[9] |

| Critical Volume | 0.714 | m³/kmol | Joback[9] |

Temperature-Dependent Ideal Gas Heat Capacity (Joback Method)[9]

| Temperature (K) | Cp (J/(mol·K)) |

| 527.83 | 436.30 |

| 556.19 | 452.25 |

| 584.56 | 467.55 |

| 612.92 | 482.21 |

| 641.28 | 496.25 |

| 669.65 | 509.69 |

| 698.01 | 522.54 |

Experimental Determination of Thermochemical Properties

The Cornerstone of Thermochemistry: Experimental Validation

While computational methods provide valuable estimates, experimental measurements are the bedrock of thermochemistry, providing the definitive data for validation and application. This section details the principles and protocols for the experimental determination of key thermochemical properties of liquid samples like this compound.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly from its experimentally measured enthalpy of combustion (ΔcH°).

Combustion calorimetry involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume vessel known as a bomb calorimeter.[10][11] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.[12] The heat of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter.

The following protocol is a self-validating system for determining the enthalpy of combustion of a liquid organic compound like this compound.

-

Calorimeter Calibration:

-

Accurately weigh a pellet of benzoic acid (a standard reference material with a well-known heat of combustion).

-

Place the benzoic acid pellet in the crucible of the bomb calorimeter.

-

Add a small, known amount of water to the bomb to ensure saturation of the final atmosphere.

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

-

Immerse the bomb in a known mass of water in the calorimeter's insulated jacket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample via an electrical fuse.

-

Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

Calculate the heat capacity of the calorimeter from the temperature rise and the known heat of combustion of benzoic acid. Repeat this calibration several times to ensure reproducibility.

-

-

Sample Measurement:

-

Accurately weigh a sample of this compound (typically encapsulated in a gelatin capsule or absorbed onto a combustible material of known heat of combustion).

-

Follow the same procedure as for the calibration (steps 2-8).

-

Calculate the total heat released from the temperature rise and the calorimeter's heat capacity.

-

Correct for the heat of combustion of the capsule/absorbent material and the fuse wire.

-

Calculate the enthalpy of combustion of this compound per mole.

-

-

Calculation of Enthalpy of Formation:

-

Using the balanced chemical equation for the combustion of this compound and the experimentally determined enthalpy of combustion, apply Hess's Law to calculate the standard enthalpy of formation. The standard enthalpies of formation of CO₂(g) and H₂O(l) are well-established values.

-

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring heat capacity and observing phase transitions as a function of temperature.[6][9]

DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[6] The heat capacity of the sample can be determined by comparing the heat flow required to raise its temperature to that of a standard material with a known heat capacity, typically sapphire.[2][13]

The following protocol, based on the ASTM E1269 standard, provides a reliable method for measuring the specific heat capacity of a liquid like this compound.[2]

-

Baseline Correction:

-

Place an empty sample pan and an empty reference pan in the DSC cell.

-

Run the desired temperature program (e.g., heating at a constant rate of 10-20 °C/min over the temperature range of interest).

-

This provides the baseline heat flow curve, which accounts for any asymmetry in the instrument.

-

-

Standard Material Run:

-

Place a precisely weighed sapphire standard in the sample pan.

-

Run the same temperature program as in the baseline measurement.

-

-

Sample Run:

-

Replace the sapphire standard with a precisely weighed sample of this compound in a hermetically sealed pan to prevent volatilization.

-

Run the identical temperature program again.

-

-

Calculation of Specific Heat Capacity:

-

At a given temperature, the specific heat capacity of the sample (Cp,sample) is calculated using the following equation:

Cp,sample = ( (DSCsample - DSCbaseline) / msample ) * ( mstandard / (DSCstandard - DSCbaseline) ) * Cp,standard

where:

-

DSC is the heat flow signal at that temperature.

-

m is the mass of the sample or standard.

-

Cp,standard is the known specific heat capacity of the sapphire standard at that temperature.

-

-

Caption: Workflow for measuring specific heat capacity using DSC.

Enthalpy of Vaporization and Vapor Pressure

Long-chain ketones like this compound are expected to have low vapor pressures at ambient temperatures, which can make direct measurement challenging.

Several techniques can be employed to measure the vapor pressure of low-volatility liquids, from which the enthalpy of vaporization can be derived using the Clausius-Clapeyron equation. These include:

-

Static Methods: Involve measuring the equilibrium pressure of the vapor in a closed system at a known temperature.

-

Dynamic Methods: Involve boiling the liquid at a controlled pressure and measuring the temperature.

-

Effusion Methods (e.g., Knudsen Effusion): Measure the rate of mass loss due to effusion through a small orifice into a vacuum.

-

Gas Saturation (Transpiration) Method: A carrier gas is passed over the liquid at a known rate, and the amount of vaporized substance is determined.[14]

Data Analysis and Interpretation

Comparison of Computational and Experimental Data

A critical aspect of thermochemical analysis is the comparison of computationally derived data with experimental results. For this compound, the Joback method provides a useful initial estimate. However, for applications requiring high accuracy, these values should be validated experimentally or recalculated using more sophisticated computational methods like G4(MP2). Discrepancies between calculated and experimental values can provide insights into the limitations of the computational models and the influence of specific molecular features not fully captured by the models.

Structure-Property Relationships in Aliphatic Ketones

The thermochemical properties of aliphatic ketones are influenced by their molecular structure. For instance, the enthalpy of combustion is expected to increase with increasing chain length due to the greater number of C-C and C-H bonds.[15] The position of the carbonyl group can also have a subtle effect on the overall thermodynamic stability.

Implications for Practical Applications

The thermochemical data for this compound has direct implications for its practical use. The enthalpy of combustion is a critical parameter for evaluating its potential as a biofuel component, determining its energy density. Vapor pressure data are essential for designing and modeling distillation and other separation processes, as well as for understanding its fate and transport in the environment.

Conclusion

Summary of Key Findings

This technical guide has provided a comprehensive overview of the thermochemical data for this compound. While experimental data for this specific compound are sparse, a robust framework for its determination exists through a combination of computational and experimental techniques. The Joback method offers a rapid estimation of its thermochemical properties, while higher-level computational methods like G4(MP2) can provide more accurate predictions. Validated experimental protocols for combustion calorimetry and differential scanning calorimetry have been detailed, providing a clear pathway for the experimental determination of the enthalpy of formation and heat capacity.

Future Directions in the Thermochemical Study of Long-Chain Ketones

To further enhance our understanding of the thermochemistry of this compound and related long-chain ketones, the following future research is recommended:

-

Experimental Measurement: A comprehensive experimental study to determine the enthalpy of combustion, heat capacity, and vapor pressure of this compound is highly warranted.

-

High-Level Computational Studies: Performing G4(MP2) or similar high-accuracy calculations for this compound would provide benchmark theoretical data.

-

Comparative Studies: A systematic investigation of the thermochemical properties of a homologous series of long-chain ketones would provide valuable insights into structure-property relationships.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-10-0). Retrieved from [Link]

-

ASTM International. (2018). ASTM E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Enthalpy data patterns for combustion of alkanes versus alcohols. Retrieved from [Link]

-

Wikipedia. (2023). Joback method. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heats of combustion of organic compounds. Retrieved from [Link]

- Abate, L., et al. (2007). Heat capacities of a series of terminal linear alkyldiamides determined by DSC. Journal of Thermal Analysis and Calorimetry, 90(2), 575-579.

-

Zipse, H. (n.d.). G4(MP2) theory - saving some time over G4. Retrieved from [Link]

-

TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods. Retrieved from [Link]

-

Idaho National Laboratory. (2015). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

- Fonseca, L. A. A. P., Sartoratto, A., & Cremasco, M. A. (2020). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. Journal of Molecular Liquids, 316, 113853.

- Kováčová, A., et al. (2022). A G4MP2 Method with G4-like Accuracy and Implications for Machine Learning. The Journal of Physical Chemistry A, 126(27), 4485-4495.

-

Dortmund Data Bank Software & Separation Technology. (2007). Development and Critical Evaluation of Group Contribution Methods for the Estimation of Critical Properties, Liquid Vapour Pressure and Liquid Viscosity of Organic Compounds. Retrieved from [Link]

- Al-Mughaid, H., & Al-Ghamdi, A. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. American Journal of Analytical Chemistry, 9(5), 225-237.

-

thermo. (n.d.). Joback Group Contribution Method. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry [Video]. YouTube. [Link]

-

Scribd. (n.d.). Joback Method. Retrieved from [Link]

-

Johnson, R. L. (n.d.). Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

-

Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. Retrieved from [Link]

-

Bilde, M., et al. (2017). Experimental vapour pressures of eight n-Alkanes (C17, C18, C20, C22, C24, C26, C28 and C31) at ambient temperatures. Retrieved from [Link]

-

The Open University. (n.d.). Calorimetry: Combustion of Alcohols. Retrieved from [Link]

-

Wikipedia. (2023). Quantum chemistry composite methods. Retrieved from [Link]

- Ribeiro da Silva, M. A. V., et al. (2021).

-

National Institute of Standards and Technology. (n.d.). Acetone. NIST Chemistry WebBook. Retrieved from [Link]

-

Linseis. (n.d.). Specific heat capacity (Cp) with modulated DSC. Retrieved from [Link]

-

Desklib. (2023, April 22). Enthalpy of Combustion: Alcohol Chain Length Impact. Retrieved from [Link]

- Marrero, J., & Gani, R. (2022).

-

Chemistry Student. (2022, February 3). Calorimetry (A-Level Chemistry) [Video]. YouTube. [Link]

- Chickos, J. S., & Acree Jr, W. E. (2003). Vapor Pressures and Vaporization Enthalpies of the Even n-Alkanes from C40 to C76 at T=(298.15 to 540) K.

-

Learnable. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 9). 11.4: Enthalpy- Heat of Combustion. Retrieved from [Link]

- Poling, B. E., Prausnitz, J. M., & O'connell, J. P. (2001). The properties of gases and liquids. McGraw-Hill.

- Hsieh, W. H., & Chen, C. C. (2016).

-

Gaussian, Inc. (2017). Gn Methods. Retrieved from [Link]

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. The Journal of Physical Chemistry A, 113(43), 11551-11557.

-

Chemistry LibreTexts. (2023, January 29). Heat of Vaporization. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Zhang, L., Lu, Z., Rander, A. R., & Williams, T. J. (2015). Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Inorganic Chemistry, 54(24), 11843-11850.

Sources

- 1. juniorlab.matse.illinois.edu [juniorlab.matse.illinois.edu]

- 2. tainstruments.com [tainstruments.com]

- 3. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 12. youtube.com [youtube.com]

- 13. tainstruments.com [tainstruments.com]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. Enthalpy data patterns for combustionof alkanes versus alcohols, bond enthalpy trends realted to bond length & bond order, enthalpy of combustion for a homologous series Doc Brown's advanced level chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Biological Activity of Aliphatic Ketones: A Focus on 5-Dodecanone

Abstract: Aliphatic ketones, a broad class of organic compounds, are increasingly recognized for their potential biological activities and as valuable synthons in drug discovery. This guide provides a comprehensive framework for investigating the biological profile of a specific medium-chain aliphatic ketone, 5-Dodecanone. While direct research on this compound is nascent, this document synthesizes data from structurally related molecules to postulate potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. We provide detailed, field-proven protocols for a suite of in vitro assays designed to systematically evaluate these hypotheses, offering researchers and drug development professionals a practical roadmap for exploration. The narrative emphasizes the causal logic behind experimental design and the establishment of self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Emerging Potential of Aliphatic Ketones

Aliphatic ketones are organic compounds characterized by a carbonyl group (C=O) bonded within a non-aromatic carbon chain.[1] Their chemical properties make them versatile intermediates in organic synthesis, but their intrinsic biological activities remain a largely underexplored frontier.[2] Unlike the well-studied physiological ketone bodies (e.g., β-hydroxybutyrate), which serve as crucial energy substrates and signaling molecules, the biological roles of simple, medium-chain aliphatic ketones are poorly defined.[3]

This guide focuses on This compound (CAS 19780-10-0) , a 12-carbon aliphatic ketone. Its lipophilic nature, conferred by the dodecane backbone, suggests potential interactions with cellular membranes and lipid-binding proteins, making it a molecule of interest for pharmacological screening.[4]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is foundational to designing meaningful biological experiments, particularly for ensuring appropriate solvent selection, assessing bioavailability, and anticipating potential assay interference.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₄O | - | [5] |

| Molecular Weight | 184.32 | g/mol | [5] |

| IUPAC Name | Dodecan-5-one | - | [6] |

| Synonyms | Butyl heptyl ketone, n-Butyl n-heptyl ketone | - | [7] |

| Physical State | Colorless to light yellow liquid | - | [4] |

| logP (Octanol/Water) | 4.106 | - | [7] |

| Water Solubility | Limited | - | [4] |

This table summarizes key physicochemical properties of this compound.

Postulated Biological Activities: An Evidence-Based Approach

Direct evidence for the bioactivity of this compound is scarce. However, by examining structurally analogous compounds, we can construct logical hypotheses to guide a systematic investigation.

Anti-Inflammatory Potential

Causality: Inflammation is a key driver of numerous pathologies. The most compelling evidence for investigating this compound's anti-inflammatory potential comes from studies on 5-dodecanolide , a structurally similar C12 lactone (a cyclic ester) isolated from pork lard. This compound demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated neutrophils and peripheral mononuclear cells, significantly reducing the production of the pro-inflammatory cytokine TNF-α.[8][9] While a ketone and a lactone are functionally distinct, their shared 12-carbon lipophilic backbone suggests a possibility that this compound could engage with similar biological targets, such as inflammatory signaling lipids or membrane-bound receptors. Furthermore, the metabolic state of ketosis, characterized by high levels of ketone bodies, is known to exert anti-inflammatory effects, in part by inhibiting the NLRP3 inflammasome and histone deacetylases (HDACs).[3][10]

Antimicrobial Activity

Causality: The antimicrobial properties of medium-chain fatty acids (MCFAs), such as lauric acid (C12), are well-documented.[11] These lipophilic molecules are thought to disrupt the integrity of bacterial cell membranes, leading to cell lysis. Medium-chain triglycerides (MCTs), derived from coconut and palm kernel oils, also exhibit antimicrobial effects, largely attributed to their constituent MCFAs.[12] Given that this compound possesses a C12 aliphatic chain, it is plausible that it could intercalate into and disrupt microbial membranes, thereby exhibiting bactericidal or fungicidal properties. Research on other functionalized aliphatic polyketones has shown excellent bactericidal properties, with kill rates of 99%, further supporting this hypothesis.[13]

Anticancer and Cytotoxic Effects

Causality: Many cancer cells exhibit altered metabolism, often referred to as the Warburg effect, characterized by a high reliance on glycolysis even in the presence of oxygen.[14] Some metabolic therapies aim to exploit this by limiting glucose availability. The physiological ketone body β-hydroxybutyrate (βHB) has been shown to inhibit cancer cell proliferation and act as an endogenous histone deacetylase (HDAC) inhibitor.[14] HDACs are enzymes that play a critical role in regulating gene expression, and their dysregulation is common in cancer.[10] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis. The structural features of this compound, while different from βHB, do not preclude its potential interaction with the active sites of HDACs or other enzymes critical for cancer cell survival. Therefore, screening for both general cytotoxicity and specific anticancer mechanisms is a logical starting point.

A Framework for Investigation: Validated In Vitro Protocols

The following section details robust, step-by-step protocols for assessing the hypothesized biological activities of this compound. Each protocol is designed as a self-validating system with necessary controls to ensure the reliability of the generated data.

Protocol 1: Assessment of Anti-Inflammatory Activity

This assay quantifies the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with bacterial lipopolysaccharide (LPS), a potent immune activator.

Core Principle: LPS activates macrophages (e.g., RAW 264.7 cell line) via Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the robust production of cytokines like TNF-α. A test compound with anti-inflammatory properties will inhibit this process.[15][16]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed 4 x 10⁵ cells/mL in a 6-well plate and allow them to adhere overnight.[1]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final test concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.1% to avoid solvent-induced toxicity.

-

Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "Vehicle Control" well (medium + DMSO only). Incubate for 1 hour.[1]

-

Stimulation: Add LPS to all wells (except a "Negative Control" well) to a final concentration of 1 µg/mL.[1]

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to pellet any detached cells.

-

Cytokine Quantification: Measure the concentration of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the TNF-α concentrations to the "LPS + Vehicle" control. Calculate the IC₅₀ value (the concentration of this compound that inhibits TNF-α production by 50%).

Trustworthiness & Self-Validation:

-

Negative Control (Cells + Medium): Establishes baseline cytokine levels.

-

Vehicle Control (Cells + DMSO + LPS): Confirms that the solvent does not interfere with the inflammatory response. This is the 100% activity control.

-

Positive Control (e.g., Dexamethasone): Use a known anti-inflammatory drug to validate that the assay system is responsive to inhibition.

-

Viability Check: Concurrently run an MTT assay (see Protocol 3) with the same compound concentrations to ensure that any observed decrease in cytokines is due to anti-inflammatory activity and not simply cell death.

Caption: Workflow for the LPS-stimulated macrophage assay.

Protocol 2: Determination of Antimicrobial Activity

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound, the lowest concentration that prevents visible growth of a microorganism.[17]

Core Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.[18]

Step-by-Step Methodology:

-

Microorganism Selection: Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.[17]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth. Concentrations might range from 512 µg/mL down to 1 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls:

-

Growth Control: Wells with broth and inoculum only (no compound).

-

Sterility Control: Wells with broth only (no inoculum).

-

Positive Control: A well-known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be assessed visually or by reading absorbance on a plate reader.[17]

Trustworthiness & Self-Validation:

-

The Growth Control must show clear turbidity, confirming the viability of the inoculum and suitability of the growth medium.

-

The Sterility Control must remain clear, ensuring no contamination was introduced.

-

The Positive Control antibiotic should yield an MIC value within its known acceptable range, validating the assay's accuracy.

Caption: Workflow for the broth microdilution MIC assay.

Protocol 3: Assessment of In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a crucial first step in screening for potential anticancer agents.

Core Principle: In viable, metabolically active cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow to attach overnight.[19]

-

Compound Treatment: Add serial dilutions of this compound (prepared as in Protocol 1) to the wells. Include vehicle controls.

-

Incubation: Incubate the cells for a specified exposure time, typically 48 or 72 hours.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[20]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[20]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Gently agitate the plate to ensure complete solubilization and read the absorbance at ~570 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Trustworthiness & Self-Validation:

-

Vehicle Control: Represents 100% cell viability.

-

Blank Control (Media + MTT + Solubilizer): Used to subtract background absorbance.

-

Positive Control (e.g., Doxorubicin): A known cytotoxic drug to confirm the cell line is sensitive to treatment.

-

Microscopic Examination: Visually inspect cells before and after treatment to corroborate the quantitative data with morphological changes (e.g., cell rounding, detachment) indicative of cell death.

Protocol 4: Mechanistic Target Assay - HDAC Inhibition

Should this compound show promising anticancer activity, a next logical step is to investigate its mechanism. This protocol describes a fluorometric assay to screen for direct inhibition of Histone Deacetylase (HDAC) enzymes.

Core Principle: The assay uses a synthetic substrate containing an acetylated lysine residue and a fluorescent reporter. When an active HDAC enzyme deacetylates the substrate, a developer enzyme can then cleave the deacetylated substrate, releasing the fluorophore. An HDAC inhibitor will prevent this deacetylation, resulting in a low fluorescence signal.[22][23]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human HDAC1 enzyme, the fluorogenic substrate, and the developer solution according to the kit manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[22][23]

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or a known inhibitor like Trichostatin A for the positive control).

-

HDAC1 enzyme.

-

-

Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the enzymatic reaction to occur.[24]

-

Development: Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.

-

Incubation: Incubate at room temperature for 10-15 minutes.[23]

-

Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.[22]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC₅₀ value.

Trustworthiness & Self-Validation:

-

No-Enzyme Control: Confirms the substrate is not spontaneously degrading.

-

No-Inhibitor Control: Represents 100% HDAC activity.

-

Positive Control (Trichostatin A): A potent, well-characterized HDAC inhibitor used to validate the assay's sensitivity and dynamic range.[22]

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

Conclusion and Future Directions

While this compound remains a molecule with an unwritten biological story, its chemical nature places it at an interesting intersection of lipid metabolism, membrane biophysics, and enzymatic interactions. This guide provides a robust, hypothesis-driven framework for its initial characterization. The proposed assays—for anti-inflammatory, antimicrobial, and cytotoxic activities—represent a validated primary screening cascade.

Positive results in any of these areas would warrant significant further investigation. Future work should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its activity and to optimize potency.

-

In Vivo Validation: Progressing promising in vitro findings into relevant animal models to assess efficacy, pharmacokinetics, and safety.